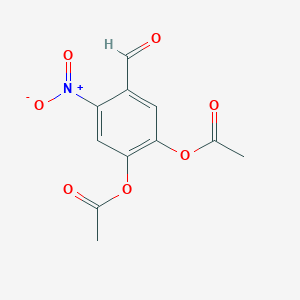

4,5-Diacetoxy-2-nitrobenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

1. Chemical Reactions and Compound Synthesis

4,5-Diacetoxy-2-nitrobenzaldehyde, a derivative of nitrobenzaldehyde, has been studied for its role in various chemical reactions. Ángeles et al. (2001) explored its reactivity in the Hantzsch reaction, leading to the formation of isomeric dihydropyridines and tricyclic compounds. Such reactions are essential in synthesizing diverse chemical structures with potential applications in pharmacology and materials science (E. Ángeles et al., 2001).

2. X-ray Crystallography Studies

The structural analysis of derivatives of 4,5-Diacetoxy-2-nitrobenzaldehyde has been conducted through X-ray crystallography. Huang et al. (1996) reported the structural characterization of a related compound, providing insights into molecular configurations, which is crucial for understanding its reactivity and potential applications in material science and drug design (S. D. Huang et al., 1996).

3. Photolytic Properties and Actinometry

4,5-Diacetoxy-2-nitrobenzaldehyde's photolytic properties have been examined in the context of actinometry. Galbavy et al. (2010) studied the photochemical properties of 2-nitrobenzaldehyde derivatives, highlighting their potential as actinometers for measuring light intensities in various environments. Such properties are significant for environmental studies and photochemical reaction monitoring (E. S. Galbavy et al., 2010).

4. Use in Catalysis

The derivative's utility in catalysis has been explored. Santos et al. (2003) investigated its role in the olefination of aldehydes, a critical process in organic synthesis. The study highlights its potential as a catalyst or substrate in organic reactions, which is essential for developing new synthetic methodologies (Ana M. C. Santos et al., 2003).

5. Potential in Radiopharmaceutical Synthesis

Research by Orlovskaja et al. (2016) investigated the synthesis of fluorine-18 labeled derivatives of 4,5-diacetoxy-2-nitrobenzaldehyde. This research is particularly relevant in the context of developing radiopharmaceuticals for positron emission tomography, a critical diagnostic tool in medicine (V. V. Orlovskaja et al., 2016).

Mecanismo De Acción

Propiedades

IUPAC Name |

(2-acetyloxy-5-formyl-4-nitrophenyl) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO7/c1-6(14)18-10-3-8(5-13)9(12(16)17)4-11(10)19-7(2)15/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFRITRWHINWHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Diacetoxy-2-nitrobenzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylcyclohexyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3017900.png)

![Methyl 2-[(5-cyclopropyl-2-methylpyrazol-3-yl)amino]acetate](/img/structure/B3017902.png)

amine hydrochloride](/img/structure/B3017905.png)

![2-{[5-(Diethylsulfamoyl)-2-methylphenyl]carbamoyl}benzoic acid](/img/structure/B3017906.png)

![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(2,3,4,5,6-pentafluorophenyl)methylidene]benzenecarbohydrazide](/img/structure/B3017911.png)

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3017914.png)

![(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B3017916.png)

![1-(3-Chlorophenyl)-4-(2-piperidin-1-ylethylsulfanyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B3017920.png)